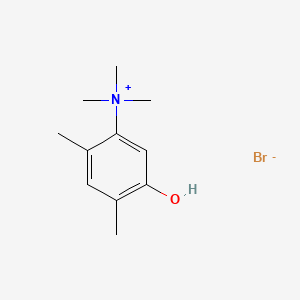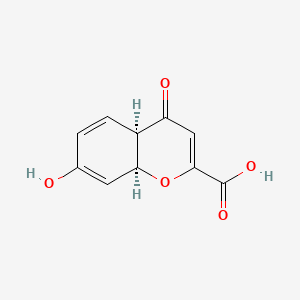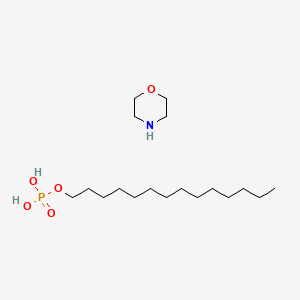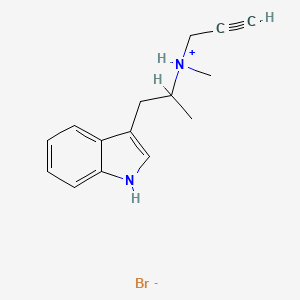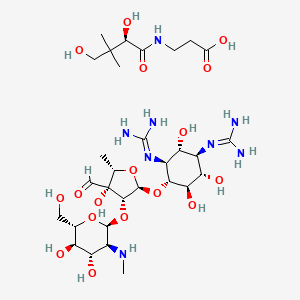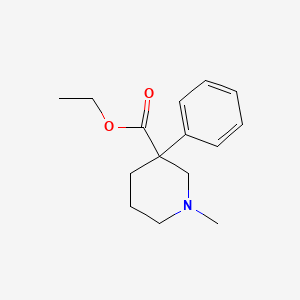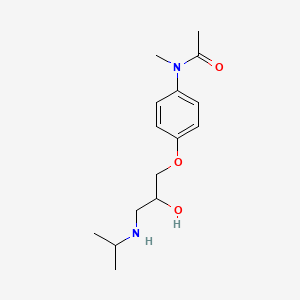
N-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACETAMIDE,N-(4-(2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)PHENYL)-N-METHYL- is a chemical compound with the molecular formula C16H24N2O4. It is known for its role as a beta-adrenergic antagonist, commonly used in the treatment of cardiac arrhythmias and angina . This compound is also referred to as Practolol .
Méthodes De Préparation
The synthesis of ACETAMIDE,N-(4-(2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)PHENYL)-N-METHYL- involves several steps. One common synthetic route includes the reaction of 4-acetamidophenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
ACETAMIDE,N-(4-(2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)PHENYL)-N-METHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
ACETAMIDE,N-(4-(2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)PHENYL)-N-METHYL- has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on beta-adrenergic receptors in various biological systems.
Medicine: It has been used in clinical trials for the treatment of cardiac arrhythmias and angina.
Industry: The compound is used in the pharmaceutical industry for the development of beta-blocker medications.
Mécanisme D'action
The mechanism of action of ACETAMIDE,N-(4-(2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)PHENYL)-N-METHYL- involves its role as a beta-adrenergic antagonist. It competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites. By binding to beta (1)-adrenergic receptors in the heart and vascular smooth muscle, it inhibits the effects of catecholamines like epinephrine and norepinephrine. This results in decreased heart rate, cardiac output, and blood pressure .
Comparaison Avec Des Composés Similaires
ACETAMIDE,N-(4-(2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)PHENYL)-N-METHYL- can be compared with other beta-adrenergic antagonists such as:
Metoprolol: Another beta-blocker with similar effects but different pharmacokinetic properties.
Atenolol: A beta-blocker that is more selective for beta (1)-adrenergic receptors.
Propranolol: A non-selective beta-blocker with a broader range of effects.
The uniqueness of ACETAMIDE,N-(4-(2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)PHENYL)-N-METHYL- lies in its cardio-selective beta-blocking action with intrinsic sympathomimetic activity, making it effective in specific clinical scenarios .
Propriétés
Numéro CAS |
57494-85-6 |
|---|---|
Formule moléculaire |
C15H24N2O3 |
Poids moléculaire |
280.36 g/mol |
Nom IUPAC |
N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-N-methylacetamide |
InChI |
InChI=1S/C15H24N2O3/c1-11(2)16-9-14(19)10-20-15-7-5-13(6-8-15)17(4)12(3)18/h5-8,11,14,16,19H,9-10H2,1-4H3 |
Clé InChI |
GNBAJVHACSTUPO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(COC1=CC=C(C=C1)N(C)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


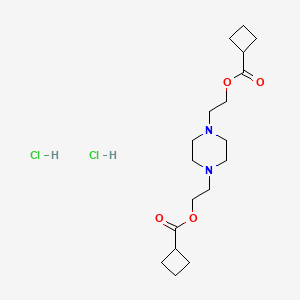
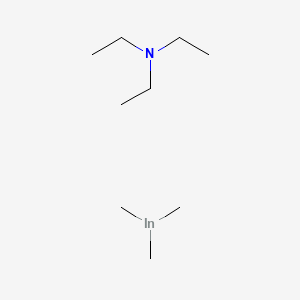
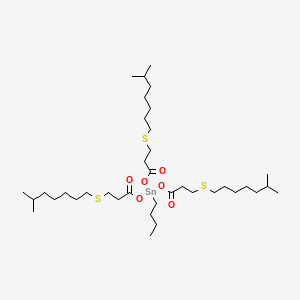
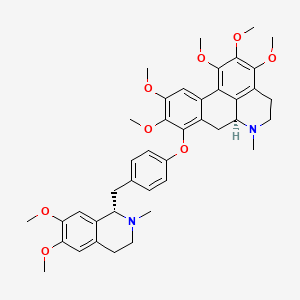
![5-[[4-[Benzylmethylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate](/img/structure/B13768897.png)
